molecular formula C10H9IN2O2 B14704702 1-Methyl-6-nitroquinolinium iodide CAS No. 21979-62-4

1-Methyl-6-nitroquinolinium iodide

Cat. No.: B14704702
CAS No.: 21979-62-4
M. Wt: 316.09 g/mol
InChI Key: XCDNIMAMKUIZEP-UHFFFAOYSA-M
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Description

1-Methyl-6-nitroquinolinium iodide is an organic compound with the molecular formula C10H9IN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-6-nitroquinolinium iodide can be synthesized through a multi-step process involving the nitration of quinoline derivatives followed by methylation and iodination. One common method involves the nitration of 6-nitroquinoline, followed by methylation using methyl iodide under basic conditions . The reaction typically requires a solvent such as methanol and a catalyst like potassium carbonate to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-nitroquinolinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as amino, hydroxyl, and alkyl groups .

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitroquinolinium iodide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a methyl group and a nitro group on the quinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

21979-62-4

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

1-methyl-6-nitroquinolin-1-ium;iodide

InChI

InChI=1S/C10H9N2O2.HI/c1-11-6-2-3-8-7-9(12(13)14)4-5-10(8)11;/h2-7H,1H3;1H/q+1;/p-1

InChI Key

XCDNIMAMKUIZEP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)[N+](=O)[O-].[I-]

Origin of Product

United States

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